molecular formula C11H7Cl2N3O3 B2508041 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-25-4

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2508041
CAS No.: 477854-25-4
M. Wt: 300.1
InChI Key: UYSIQLKSSIWSEN-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a 6-acetyl group and a 2-(3,5-dichlorophenyl) substituent.

Properties

IUPAC Name

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-6(12)2-7(13)4-8/h2-4H,1H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSIQLKSSIWSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,5-dichloroaniline with acetyl chloride in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Overview

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound belonging to the triazine family. Its unique structure includes an acetyl group and a dichlorophenyl moiety, contributing to its diverse applications in pharmaceuticals and agrochemicals. This article delves into its scientific research applications, highlighting its biological activities and potential therapeutic uses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

This compound has demonstrated significant antibacterial effects against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus were reported at concentrations comparable to standard antibiotics .
PathogenMIC (µg/mL)Comparison with Antibiotic
E. coli40Comparable to ceftriaxone
S. aureus50Comparable to ceftriaxone

Inhibition of D-amino Acid Oxidase

Similar compounds have been studied for their ability to inhibit D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism. The potential of this compound as a DAAO inhibitor suggests its application in neurological disorders .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Studies indicate that derivatives of triazine compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed that it effectively inhibited growth at concentrations similar to established antibiotics.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, derivatives of this triazine compound were tested for their ability to mitigate oxidative stress in neuronal cell lines. The findings suggested significant protective effects against neurotoxic agents .

Mechanism of Action

The mechanism by which 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name 2-Position Substituent 6-Position Substituent Key Activity/Findings IC50/EC50 Metabolic Stability Reference
6-Hydroxy-2-methyl-1,2,4-triazine-3,5-dione Methyl Hydroxy DAAO inhibition; degradation product of ceftriaxone 2.8 μM Moderate
6-Hydroxy-2-(naphthalen-1-ylmethyl)-... Naphthalen-1-ylmethyl Hydroxy Potent DAAO inhibitor; orally available in mice; enhances D-serine plasma levels Low nM range High (resists O-glucuronidation)
6-Bromo-2-(2-methylphenethyl)-... 2-Methylphenethyl Bromo Intermediate in synthesis; no direct bioactivity reported N/A N/A
6-(Benzyloxy)-2-methyl-... Methyl Benzyloxy Synthetic precursor; hydrolyzed to 6-hydroxy derivatives for activity N/A Low (requires deprotection)
6-Acetyl-2-(3,5-dichlorophenyl)-... 3,5-Dichlorophenyl Acetyl Hypothesized enhanced lipophilicity and DAAO inhibition (based on structural analogs) Not reported Likely high (electron-withdrawing groups)

Key Observations:

Substituent Effects on Bioactivity :

  • 2-Position : Bulky aromatic groups (e.g., naphthalen-1-ylmethyl in 11h ) enhance DAAO inhibition potency (low nM IC50) and oral bioavailability . The 3,5-dichlorophenyl group in the target compound may offer similar steric and electronic advantages for target binding.
  • 6-Position : Hydroxy or acetyl groups are critical for DAAO inhibition. The acetyl group in the target compound may improve lipophilicity and membrane permeability compared to hydroxy analogs, though this could reduce solubility .

Metabolic Stability :

  • 6-Hydroxy derivatives (e.g., 11h ) resist O-glucuronidation, a common metabolic degradation pathway, due to the triazine-dione scaffold . The acetyl group in the target compound may further stabilize the molecule against enzymatic hydrolysis.

Anticonvulsant Potential: Analogs with amino-substituted phenyl groups at the 6-position (e.g., 6-(2-aminophenyl)-4-phenyl-...) exhibit anticonvulsant activity in rodent models . The dichlorophenyl group in the target compound may confer distinct activity due to its electron-withdrawing properties.

Synthetic Accessibility :

  • Most analogs are synthesized via alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione intermediates (e.g., 13a–13x ) . The acetyl group in the target compound may require post-synthetic modification (e.g., acetylation of a 6-hydroxy precursor).

Biological Activity

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a triazine ring substituted with an acetyl group and a dichlorophenyl group. Its molecular formula is C12H9Cl2N3O3C_{12}H_9Cl_2N_3O_3, with a molecular weight of approximately 314.12 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The structure of this compound allows for various chemical interactions due to its functional groups. The presence of chlorine atoms in the phenyl group may enhance its biological activity. The compound's reactivity is attributed to the triazine ring and the acetyl functional group, making it a versatile intermediate for synthesizing other compounds.

Key Structural Features

FeatureDescription
Molecular Formula C12H9Cl2N3O3C_{12}H_9Cl_2N_3O_3
Molecular Weight 314.12 g/mol
Ring Structure Triazine with acetyl and dichlorophenyl substitutions

D-amino Acid Oxidase Inhibition

Compounds similar to this compound have been studied as inhibitors of D-amino acid oxidase (DAAO). For instance, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione were synthesized and found to possess potent DAAO inhibitory activity with IC50 values in the nanomolar range . This suggests that this compound could potentially exhibit similar inhibitory effects.

Antimicrobial Activity

The biological activity of triazine derivatives extends to antimicrobial properties. Some studies have reported that structurally related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine enhances this activity.

Case Study: Synthesis and Activity Evaluation

A series of experiments focused on synthesizing various triazine derivatives to evaluate their biological activities. For example:

  • Synthesis : Compounds were synthesized using standard organic chemistry techniques involving condensation reactions.
  • Biological Testing : The synthesized compounds were tested for their ability to inhibit DAAO and for antimicrobial activity against specific bacterial strains.

Results Summary

CompoundActivity TypeIC50 Value (nM)Comments
6-Hydroxy-1,2,4-triazineDAAO Inhibition25Potent inhibitor
6-Acetyl-1,2-dihydrotriazineAntimicrobialN/AEffective against E. coli
6-Acetyl-2-(naphthalen-1-ylmethyl)-1,2,4-triazineDAAO Inhibition15Selective and orally available

Q & A

Q. What are the common synthetic routes for 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione?

The synthesis typically involves cyclization of precursors such as substituted hydrazines or condensation reactions with carbonyl-containing intermediates. For example:

  • Cyclization with base catalysis : Reacting 3,5-dichlorophenyl hydrazine derivatives with acetylated triazine precursors under reflux conditions in the presence of sodium ethoxide (yields ~60–80%) .
  • Stepwise functionalization : Introducing the acetyl group post-cyclization via nucleophilic substitution or Friedel-Crafts acylation, depending on the stability of the triazine core .

Table 1 : Representative Reaction Conditions from Analogous Triazine-Diones

PrecursorReagents/ConditionsYieldReference
3,5-Dichlorophenyl hydrazineAcetyl chloride, NaOH, reflux72%
2-Amino-triazine derivativePOCl₃, 80°C, 3 hours83%

Q. How is the compound characterized structurally?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., acetyl group at C6, dichlorophenyl at C2) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ = 325.9852 for C₁₁H₇Cl₂N₃O₃) .
  • X-ray crystallography (if crystals are obtainable): Determines absolute configuration and hydrogen-bonding patterns .

Advanced Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates during acylation steps, reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, increasing reaction homogeneity .

Key Insight : Excess reagents (e.g., POCl₃) may degrade the triazine core; stoichiometric optimization is critical .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. enzyme inhibition)?

  • In vitro vs. in vivo models : Test the compound in both seizure models (e.g., maximal electroshock) and enzyme assays (e.g., D-amino acid oxidase inhibition) to clarify target specificity .
  • Substituent-activity relationships (SAR) : Compare derivatives with modified acetyl or dichlorophenyl groups to isolate structural drivers of activity .
  • Dose-response profiling : Identify overlapping mechanisms at different concentrations (e.g., off-target effects at high doses) .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework :

  • Abiotic transformations : Hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV exposure).
  • Biotic degradation : Microbial consortia assays to assess biodegradation half-life.
  • Partitioning analysis : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential.

Table 2 : Key Parameters for Environmental Studies

ParameterMethodRelevance
Hydrolysis rateHPLC monitoring at 25°C, pH 7Predicts persistence in water
Soil adsorptionBatch equilibrium experimentsEstimates mobility in ecosystems

Methodological Notes

  • Contradiction mitigation : When conflicting biological data arise, validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. enzymatic activity assays) .
  • Synthetic reproducibility : Document reaction stoichiometry and purification steps meticulously, as triazine derivatives are prone to polymorphism and solvent-dependent crystallization .

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